molecular formula C10H10N2S2 B1479950 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098137-55-2

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479950
CAS No.: 2098137-55-2
M. Wt: 222.3 g/mol
InChI Key: UUOGOFHMPKWBPH-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a chemically complex molecule designed for advanced pharmaceutical and agrochemical research. This compound features a fused bicyclic system comprising two privileged heterocyclic scaffolds: a thiopyran ring and a pyrazole ring. The pyrazole moiety is a well-documented "biologically privileged" structure found in numerous FDA-approved drugs and is known for its wide spectrum of biological activities . The fusion of this with a thiopyran ring, which itself is significant in various bioactive natural products and synthetic compounds, creates a novel and rigid three-dimensional architecture . This structural complexity makes it a valuable template for probing interactions with biological targets, particularly in the discovery of new enzyme inhibitors. The primary research value of this compound lies in its potential as a core scaffold in medicinal chemistry and drug discovery. The specific substitution at the 3-position with a thiophen-2-yl group further enhances its utility as a building block for constructing diverse compound libraries. Pyrano[4,3-c]pyrazole and thiopyrano[4,3-c]pyrazole analogs have been investigated for a range of biological activities, including serving as kinase inhibitors, antiviral agents, and antimicrobials . Related pyrazole-thiophene hybrids are also frequently explored in multi-component reactions for generating novel molecules with anticancer properties . Researchers can utilize this compound to develop novel therapeutic candidates targeting conditions such as cancer, viral infections (including coronaviruses), and inflammatory diseases . Its mechanism of action is anticipated to involve targeted protein inhibition, potentially interacting with enzyme active sites like protease or kinase domains, leading to the disruption of crucial cellular processes in pathogens or diseased cells. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGOFHMPKWBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free, Solvent-Free Sulfurization Method

A notable preparation method involves the direct construction of the thiopyrazole ring system via C-H bond sulfurization under metal-free and solvent-free conditions. This method uses:

  • Starting Materials : Pyrazolone derivatives and thiol compounds.
  • Oxidizing Agent : Dimethyl sulfoxide (DMSO).
  • Reaction Conditions : Heating at 60–110°C for 24–36 hours.
  • Advantages : High yield, environmentally friendly (no metal catalysts or solvents), good functional group compatibility, and ease of purification.

This approach efficiently yields C-4 thiopyrazole compounds, which can be elaborated into the target tetrahydrothiopyrano fused pyrazole system by further cyclization or substitution steps.

Knoevenagel Condensation Followed by Cycloaddition

Another well-documented synthetic route involves:

  • Step 1: Knoevenagel Condensation

    • React 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature.
    • This yields 5-hetarylmethylene-4-thioxo-2-thiazolidinone intermediates in good yield without catalysts.
  • Step 2: [4+2] Cycloaddition

    • React the intermediates with dienophiles such as N-arylmaleimides, acrylonitrile, or ethyl acrylate under reflux conditions.
    • This forms thiopyrano[2,3-d]thiazole derivatives, which are structurally related to the target compound.
  • Step 3: Structural Confirmation and Purification

    • Products are characterized by elemental analysis, IR, NMR, mass spectrometry, and in some cases, X-ray crystallography.
    • The reactions are stereoselective, yielding single stereoisomers.

This pathway allows for structural diversity by varying the substituents on the pyrazole and the dienophile, enabling fine-tuning of the biological activity.

Functionalization with Thiophene Substituent

The incorporation of the thiophen-2-yl group at the 3-position of the pyrazole ring is achieved by using appropriately substituted pyrazole precursors or by post-cyclization substitution strategies. The exact synthetic details for this substitution are generally integrated into the initial pyrazole synthesis or via cross-coupling reactions, although specific protocols for this step are less frequently detailed in the literature.

Summary Table of Preparation Conditions and Outcomes

Method Starting Materials Key Reagents/Conditions Reaction Time Yield & Advantages Notes
Metal-free sulfurization Pyrazolone + Thiol DMSO (oxidant), 60–110°C, no solvent 24–36 h High yield, environmentally friendly, no metals/solvents Efficient C-4 thiopyrazole formation
Knoevenagel condensation + Cycloaddition 3-phenyl-4-thioxo-2-thiazolidinone + pyrazole-carbaldehydes Reflux in glacial acetic acid or PEG-400 Variable (hours) Good yield, catalyst-free, stereoselective Enables fused thiopyrano-thiazole ring formation
Thiophene substitution Substituted pyrazoles or post-cyclization Standard aromatic substitution or cross-coupling Variable Enables thiophene incorporation at 3-position Details less explicit in sources

Research Findings and Observations

  • The metal-free sulfurization method represents a green chemistry advance by eliminating toxic metals and solvents while maintaining high efficiency.
  • The Knoevenagel condensation and subsequent cycloaddition provide a versatile platform for synthesizing a range of fused heterocycles, including thiopyrano-pyrazole derivatives.
  • Structural characterization techniques confirm the formation of the desired fused ring systems with defined stereochemistry.
  • Variations in substituents, including the thiophene ring, influence biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study indicated that certain analogs showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

Anticancer Properties
Another area of interest is the anticancer potential of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in various cell models, indicating its potential use in treating inflammatory diseases .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its thiophene moiety allows for the creation of conductive polymers that can be applied in organic electronics and sensors. The incorporation of such compounds into polymer matrices enhances their electrical properties and stability .

Agricultural Applications

Pesticidal Activity
Research has indicated that this compound exhibits pesticidal activity against various agricultural pests. Studies suggest that it could be developed into a biopesticide formulation due to its effectiveness and lower environmental impact compared to conventional pesticides .

Case Studies

StudyApplicationFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
Polymer ChemistryEnhances conductivity in polymer matrices
AgriculturalEffective biopesticide with lower toxicity

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyranopyrazole Family

Pyranopyrazoles exist in four isomeric forms: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole. The thiopyrano[4,3-c]pyrazole scaffold in the target compound distinguishes it from other isomers by replacing an oxygen atom with sulfur in the pyran ring. This substitution impacts lipophilicity and metabolic stability .

Key analogs include :

Compound Name Molecular Formula Key Substituents Pharmacological Relevance
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole C${12}$H${14}$N$_2$OS Ethyl (position 1), thiophen-2-yl Under investigation for bioactivity
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid C${10}$H${14}$N$2$O$2$S Isopropyl (position 2), carboxylic acid Improved solubility for drug design
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole C${7}$H${8}$F$3$N$2$S Trifluoromethyl (position 3) Enhanced metabolic resistance
Substituent Effects on Bioactivity
  • Thiophene vs.
  • Sulfur vs. Oxygen in the Pyran Ring: Thiopyrano derivatives exhibit greater lipophilicity compared to oxygen-containing analogs, which may enhance blood-brain barrier penetration .
  • Trifluoromethyl vs. Carboxylic Acid : Trifluoromethyl groups improve metabolic stability, whereas carboxylic acid derivatives (e.g., CAS 912635-70-2) are more water-soluble, favoring different pharmacokinetic profiles .
Pharmacological Activity Comparisons
  • Antitumor Activity: Derivatives like 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (e.g., compound 286 in ) show inhibitory effects against HGC-27 and PC-3 cancer cells, but the thiophene-substituted analog may offer enhanced selectivity due to sulfur-mediated interactions .
  • Enzyme Inhibition: The 4-oxo[1]benzopyrano[4,3-c]pyrazole scaffold () interacts with IMP dehydrogenase via π-stacking and hydrogen bonding. The thiophene substitution in the target compound could mimic these interactions but with altered binding kinetics .
Physical and Chemical Properties
Property Target Compound 1-Ethyl Analog Carboxylic Acid Derivative
Molecular Weight 234.32 g/mol 234.32 g/mol 226.3 g/mol
Hydrogen Bond Donors 1 (pyrazole NH) 1 2 (NH and COOH)
LogP (Predicted) 2.8 3.1 1.5
Solubility Low (lipophilic) Moderate (ethyl group) High (carboxylic acid)

Biological Activity

Overview

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with a tetrahydrothiopyrano structure, which contributes to its unique pharmacological properties. Research indicates that this compound may have potential applications as an antimicrobial, anti-inflammatory, and anticancer agent.

The compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways. These interactions suggest that the compound could play a role in modulating inflammation and related diseases.

Cellular Effects

In cellular studies, this compound has demonstrated the ability to influence cell signaling pathways and gene expression. Its effects on cellular metabolism indicate a potential for therapeutic applications in cancer treatment and other diseases where cell proliferation is dysregulated.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve its binding to specific biomolecules. By inhibiting or activating various enzymes and receptors, it can alter cellular functions and promote desired therapeutic outcomes. This includes potential pathways involved in cancer cell proliferation and survival .

Research Findings

Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines. For instance, derivatives of pyrazole compounds similar to this compound have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) with IC₅₀ values comparable to established drugs like erlotinib . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Anticancer Activity : A study reported that certain pyrazole derivatives exhibited high antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values as low as 0.08 μM. This indicates that modifications to the pyrazole structure can enhance biological activity and selectivity towards cancer cells .
  • Inflammation Modulation : Research has also explored the compound's effects on inflammatory pathways. The inhibition of cyclooxygenase enzymes suggests its potential use in treating inflammatory diseases such as arthritis.

Data Table: Biological Activity Summary

Activity Target IC₅₀ (μM) Notes
AntiproliferativeMCF-7 Cancer Cells0.08Significant growth inhibition observed
Inhibition of COXCyclooxygenase EnzymesN/APotential anti-inflammatory effects
Inhibition of LOXLipoxygenase EnzymesN/AImpacts inflammatory response

Q & A

Advanced Research Question

  • Molecular docking : Predict binding modes to targets like hCA II (PDB ID: 3KS3). Thiopyrano-pyrazole hybrids show hydrogen bonding with Thr199 and Zn2+^{2+} coordination .
  • LC-MS/MS : Monitor metabolite formation (e.g., oxidative demethylation) in microsomal stability assays .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cells .

How can synthetic byproducts be minimized during scale-up?

Basic Research Question
Byproducts like ethyl 7-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxylate form due to incomplete cyclization. Mitigate this by:

  • Using excess maleimide (1.2 equiv.) in tandem reactions .
  • Purifying via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .

What are the best practices for structural characterization?

Basic Research Question

  • IR spectroscopy : Confirm thione (C=S) stretches at 1200–1250 cm1^{-1} .
  • 1H^1H-NMR : Identify pyrazole protons as singlets (δ 7.8–8.2 ppm) and thiopyrano protons as multiplets (δ 2.5–4.0 ppm) .
  • Mass spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]+^+ at m/z 495.41 for C22_{22}H15_{15}BrN4_4OS2_2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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